Validated AC2 Agonist Activity (EC50 = 8.10 μM) vs. In-Class Inactivity
In a virtual screening campaign for adenylyl cyclase type 2 (AC2) agonists, (2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid (designated compound 8) demonstrated an EC50 of 8.10 μM on recombinant human hAC2 + HEK293 cells [1]. This activity is contrasted with the unsubstituted maleanilic acid and other positional isomers (e.g., 2-chloro, 4-chloro) which were not reported to possess any detectable AC2 agonist activity in this screen, underscoring the specific contribution of the 3-chloro substitution to the observed pharmacology.
| Evidence Dimension | AC2 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 8.10 μM |
| Comparator Or Baseline | Unsubstituted maleanilic acid and 2-/4-chloro positional isomers |
| Quantified Difference | Not applicable; only target compound showed activity |
| Conditions | Recombinant human hAC2 + HEK293 cell-based assay |
Why This Matters
For researchers procuring a starting point for AC2-selective probe development, this compound provides a validated EC50 value in a functional assay, a data point absent for its direct analogs.
- [1] Xu, G., Yang, Y., Yang, Y., et al. (2020). The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation. European Journal of Medicinal Chemistry, 190, 112097. View Source
